2-[2-(4-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]-N-(diphenylmethyl)acetamide
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Overview
Description
2-[2-(4-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]-N-(diphenylmethyl)acetamide is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a dioxo-indene moiety, and a diphenylmethyl acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]-N-(diphenylmethyl)acetamide typically involves multiple steps:
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Formation of the Indene Moiety: : The initial step involves the synthesis of the indene structure, which can be achieved through a Friedel-Crafts acylation reaction. This reaction typically uses an acid chloride and an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride.
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Introduction of the Chlorophenyl Group: : The chlorophenyl group is introduced via a halogenation reaction, where a suitable halogenating agent like chlorine gas or N-chlorosuccinimide is used.
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Formation of the Dioxo Group: : The dioxo groups are introduced through oxidation reactions, often using strong oxidizing agents like potassium permanganate or chromium trioxide.
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Attachment of the Diphenylmethyl Acetamide Group: : The final step involves the formation of the acetamide linkage. This can be achieved through an amidation reaction, where the indene derivative is reacted with diphenylmethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indene moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them into alcohols or other reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Oxidized indene derivatives.
Reduction: Reduced forms of the carbonyl groups, such as alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, making them potential candidates for drug discovery and development. Studies could focus on their interactions with biological targets and their effects on cellular processes.
Medicine
In medicine, the compound or its derivatives could be investigated for therapeutic potential. This includes exploring their efficacy as anti-inflammatory, anticancer, or antimicrobial agents. Preclinical studies and clinical trials would be necessary to evaluate their safety and effectiveness.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it a versatile component in various industrial applications.
Mechanism of Action
The mechanism of action of 2-[2-(4-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]-N-(diphenylmethyl)acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity and leading to a therapeutic effect. The molecular targets could include proteins involved in inflammation, cell proliferation, or microbial growth. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(4-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]-N-(phenylmethyl)acetamide
- 2-[2-(4-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]-N-(diphenylmethyl)propionamide
- 2-[2-(4-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]-N-(diphenylmethyl)butyramide
Uniqueness
Compared to similar compounds, 2-[2-(4-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]-N-(diphenylmethyl)acetamide stands out due to its specific combination of functional groups. The presence of the diphenylmethyl acetamide group may confer unique chemical and biological properties, such as enhanced stability or specific interactions with biological targets. Its structural features could also influence its reactivity and the types of reactions it can undergo, making it a valuable compound for various applications.
Properties
Molecular Formula |
C30H22ClNO3 |
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Molecular Weight |
480.0 g/mol |
IUPAC Name |
N-benzhydryl-2-[2-(4-chlorophenyl)-1,3-dioxoinden-2-yl]acetamide |
InChI |
InChI=1S/C30H22ClNO3/c31-23-17-15-22(16-18-23)30(28(34)24-13-7-8-14-25(24)29(30)35)19-26(33)32-27(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-18,27H,19H2,(H,32,33) |
InChI Key |
LCSNHNZXOMFBAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)CC3(C(=O)C4=CC=CC=C4C3=O)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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